1-(2-Bromoethyl)-3-diphenylmethylurea
Overview
Description
1-(2-Bromoethyl)-3-diphenylmethylurea is an organic compound that features a urea functional group substituted with a 2-bromoethyl group and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-3-diphenylmethylurea can be synthesized through a multi-step process. One common method involves the reaction of diphenylmethylamine with 2-bromoethyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3-diphenylmethylurea undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include substituted ureas with different nucleophiles replacing the bromine atom.
Oxidation: Products may include ureas with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated ureas or ureas with reduced functional groups.
Scientific Research Applications
1-(2-Bromoethyl)-3-diphenylmethylurea has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial applications: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-diphenylmethylurea involves its interaction with specific molecular targets. The 2-bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the modification of the target molecules, affecting their function and activity. The diphenylmethyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-diphenylmethylurea can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-diphenylmethylurea: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
1-(2-Iodoethyl)-3-diphenylmethylurea: Contains an iodine atom, which can affect its chemical properties and interactions.
1-(2-Bromoethyl)-3-phenylmethylurea: Lacks one phenyl group, which may influence its binding properties and reactivity.
Properties
IUPAC Name |
1-benzhydryl-3-(2-bromoethyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c17-11-12-18-16(20)19-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIBSXCDMUVOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145149 | |
Record name | Urea, 1-(2-bromoethyl)-3-diphenylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102434-22-0 | |
Record name | Urea, 1-(2-bromoethyl)-3-diphenylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102434220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-(2-bromoethyl)-3-diphenylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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